molecular formula C12H12ClFN4OS B4776151 N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide

N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide

Cat. No. B4776151
M. Wt: 314.77 g/mol
InChI Key: YACBNMYRADDNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is commonly referred to as CFTR modulator due to its ability to modulate the cystic fibrosis transmembrane conductance regulator protein. In

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide involves the modulation of the cystic fibrosis transmembrane conductance regulator protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, this protein is dysfunctional, leading to the accumulation of thick, sticky mucus in the lungs and other organs. CFTR modulators like N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide can enhance the function of the CFTR protein, leading to improved chloride transport and reduced mucus accumulation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the activity of the CFTR protein in cells expressing the F508del mutation, which is the most common mutation in individuals with cystic fibrosis. In vivo studies in animal models have also shown that N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide can improve lung function and reduce mucus accumulation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is its ability to modulate the CFTR protein, which is a promising target for the treatment of cystic fibrosis. However, this compound has several limitations for lab experiments. Firstly, the synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is a complex process that requires specialized equipment and expertise. Secondly, the compound is not very soluble in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide. One area of focus is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of CFTR modulators for the treatment of cystic fibrosis. This includes the development of compounds that can target specific mutations in the CFTR protein and the identification of new targets for CFTR modulation. Additionally, there is a need for more studies on the long-term safety and efficacy of CFTR modulators like N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been extensively studied for its potential applications in the treatment of cystic fibrosis. This compound acts as a CFTR modulator, which means it can enhance the function of the cystic fibrosis transmembrane conductance regulator protein. CFTR modulators are currently being used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN4OS/c1-7(20-12-17-15-6-18(12)2)11(19)16-8-3-4-10(14)9(13)5-8/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACBNMYRADDNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)SC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide

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